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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzaldehyde

Cat. No.: B011629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde

group in 2-Methyl-6-nitrobenzaldehyde. This compound is a valuable intermediate in organic

synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to

medicinal chemistry. Its unique substitution pattern, featuring both a sterically demanding

methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts a

distinct reactivity profile that is crucial for synthetic planning and execution.

Core Reactivity Principles
The reactivity of the aldehyde group in 2-Methyl-6-nitrobenzaldehyde is primarily governed by

a combination of electronic and steric effects. The potent electron-withdrawing nature of the

adjacent nitro group significantly enhances the electrophilicity of the carbonyl carbon. This

makes the aldehyde highly susceptible to nucleophilic attack, a key feature exploited in various

condensation reactions.[1]

Conversely, the presence of two ortho substituents, the methyl and nitro groups, creates

significant steric hindrance around the aldehyde functionality. This steric crowding can

modulate the accessibility of the carbonyl carbon to incoming nucleophiles, potentially

influencing reaction rates and stereochemical outcomes. This phenomenon, often termed the

"ortho-effect," is a critical consideration in the synthetic application of this molecule.
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Spectroscopic and Physicochemical Data
While comprehensive spectral data for 2-Methyl-6-nitrobenzaldehyde is available across

various databases, a consolidated summary is presented below for reference. For comparative

purposes, 1H and 13C NMR data for the closely related 2-methylbenzaldehyde are also

included.

Table 1: Physicochemical Properties of 2-Methyl-6-nitrobenzaldehyde

Property Value Source

Molecular Formula C8H7NO3 --INVALID-LINK--

Molecular Weight 165.15 g/mol --INVALID-LINK--

CAS Number 107096-52-6 --INVALID-LINK--

Table 2: Spectroscopic Data

Data Type
2-Methyl-6-
nitrobenzaldehyde

2-methylbenzaldehyde (for
comparison)

1H NMR (400 MHz, DMSO-d6)

δ (ppm)

Data available in spectral

databases.

10.19 (s, 1H), 7.82 (d, J = 7.6

Hz, 1H), 7.56 (t, J = 7.5 Hz,

1H), 7.41 (t, J = 7.5 Hz, 1H),

7.34 (d, J = 7.5 Hz, 1H), 2.61

(s, 3H)[2]

13C NMR (101 MHz, DMSO-

d6) δ (ppm)

Data available in spectral

databases.

193.3, 140.1, 133.9, 133.8,

131.7, 131.3, 126.4, 19.0[2]

IR Spectroscopy
Data available in spectral

databases.
Not available

Mass Spectrometry (GC-MS)
Data available in spectral

databases.
Not available

Key Reactions and Experimental Protocols
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The activated aldehyde group of 2-Methyl-6-nitrobenzaldehyde readily participates in a

variety of chemical transformations. Below are representative protocols for two key reaction

types: oxime formation and Knoevenagel condensation.

Oxime Formation
The formation of an oxime from 2-Methyl-6-nitrobenzaldehyde is a notable reaction, with

recent advancements demonstrating highly efficient synthesis using continuous microchannel

reactors. This transformation is significant as oximes are versatile functional groups in organic

synthesis and medicinal chemistry.

Table 3: Quantitative Data for the Synthesis of 2-Methyl-6-nitrobenzaldehyde Oxime

Parameter
Continuous Microchannel
Reactor

Batch Reactor
(Comparative)

Starting Materials

2,3-dimethylnitrobenzene, n-

butyl nitrite, potassium tert-

butoxide

2,3-dimethylnitrobenzene, n-

butyl nitrite, potassium tert-

butoxide

Purity >97.8% 92.1%

Yield >95.5% 91.2%

Data sourced from a patent for the synthesis of the corresponding oxime.
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Workflow for Oxime Synthesis

Microchannel Reactor
Batch Reactor

Pump Reactants:
2,3-dimethylnitrobenzene,

n-butyl nitrite,
potassium tert-butoxide

Continuous Flow Reaction
in Microchannels

Product: Oxime
(>97.8% Purity, >95.5% Yield)

Charge Reactants to Vessel

Stirred Tank Reaction

Product: Oxime
(92.1% Purity, 91.2% Yield)

Click to download full resolution via product page

Caption: Comparative workflow of oxime synthesis.

Experimental Protocol: Oxime Synthesis (Conceptual)

Continuous Flow Synthesis: A solution of 2,3-dimethylnitrobenzene, n-butyl nitrite, and

potassium tert-butoxide in a suitable solvent system is pumped through a microchannel

reactor at a controlled flow rate and temperature. The product stream is collected, and the

solvent is removed under reduced pressure to yield the oxime.

Batch Synthesis: To a stirred solution of 2,3-dimethylnitrobenzene and potassium tert-

butoxide in an appropriate solvent, n-butyl nitrite is added dropwise at a controlled

temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction is quenched, and the product is extracted, dried, and purified by

recrystallization or chromatography.
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Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that

leverages the enhanced electrophilicity of the aldehyde in 2-Methyl-6-nitrobenzaldehyde.

This reaction is instrumental in the synthesis of various substituted alkenes, which are

precursors to a wide range of biologically active molecules.

General Knoevenagel Condensation Workflow

Combine:
2-Methyl-6-nitrobenzaldehyde,
Active Methylene Compound,

Base Catalyst (e.g., piperidine)

Stir at Room Temperature
or Gentle Heating

Reaction Quench
and Product Extraction

Purification by
Recrystallization or Chromatography

Substituted Alkene Product

Click to download full resolution via product page

Caption: Knoevenagel condensation experimental workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted)
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To a solution of 2-Methyl-6-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in

methanol (3 mL), a catalytic amount of a weak base such as piperidine or ammonium

acetate is added.

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

For less reactive substrates, gentle heating or microwave irradiation (e.g., 60°C for 30

minutes) can be employed to facilitate the reaction.

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The crude product is washed with cold water or a suitable solvent to remove any unreacted

starting materials and catalyst.

Further purification can be achieved by recrystallization from an appropriate solvent system

(e.g., ethanol, or a mixture of hexane and dichloromethane) to yield the pure

benzylidenemalononitrile derivative.

Logical Relationships in Reactivity
The interplay of electronic and steric effects dictates the reactivity of the aldehyde group in 2-
Methyl-6-nitrobenzaldehyde, leading to a preference for certain reaction pathways.
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Reactivity Profile of the Aldehyde Group

Aldehyde Group in
2-Methyl-6-nitrobenzaldehyde

Electronic Effect:
-NO2 group is strongly
electron-withdrawing

Steric Effect:
Ortho -CH3 and -NO2 groups

cause steric hindrance

Increased Electrophilicity
of Carbonyl Carbon

Modulated Accessibility
for Nucleophiles

High Reactivity in
Condensation Reactions

(e.g., Knoevenagel, Wittig)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b011629#exploring-the-reactivity-of-the-aldehyde-
group-in-2-methyl-6-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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